Product packaging for Methyl [(3-Aminothien-2-yl)thio]acetate(Cat. No.:CAS No. 1287218-63-6)

Methyl [(3-Aminothien-2-yl)thio]acetate

Cat. No.: B1394052
CAS No.: 1287218-63-6
M. Wt: 203.3 g/mol
InChI Key: CPUDUZURJCQCKB-UHFFFAOYSA-N
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Description

Methyl [(3-Aminothien-2-yl)thio]acetate is a chemical compound of interest in organic and medicinal chemistry research. The structure of this supplier compound, which features a thiophene ring system, suggests potential utility as a synthetic intermediate or building block for the development of novel molecules. Researchers are exploring similar thioether-linked heterocyclic compounds for a range of biological activities . Compounds incorporating the aminothienyl moiety and thioether linkages have been investigated in foundational studies for their potential biological properties, including serving as precursors for the synthesis of more complex structures with antimicrobial and antioxidant activities . As a building block, this compound can be used in various chemical transformations to create libraries of derivatives for structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9NO2S2 B1394052 Methyl [(3-Aminothien-2-yl)thio]acetate CAS No. 1287218-63-6

Properties

IUPAC Name

methyl 2-(3-aminothiophen-2-yl)sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-10-6(9)4-12-7-5(8)2-3-11-7/h2-3H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUDUZURJCQCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3-Aminothien-2-yl)thio]acetate typically involves the reaction of 3-aminothiophene with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-Aminothien-2-yl)thio]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino or thio groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or thiols.

    Substitution: Various substituted thioacetates or amino derivatives.

Scientific Research Applications

Biological Applications

Antibacterial Activity
Methyl [(3-Aminothien-2-yl)thio]acetate has shown promising antibacterial properties. In studies, derivatives of thiourea compounds demonstrated significant activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) for these compounds ranged from 40 to 50 µg/mL, indicating their potential as effective antibacterial agents .

Anticancer Properties
Research has also highlighted the anticancer potential of thioether derivatives, including this compound. These compounds have been evaluated for their cytotoxic effects on cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis in various types of cancer cells. The structure-activity relationship (SAR) studies suggest that modifications in the thioether moiety can enhance anticancer activity .

Antifungal and Antiviral Activities
In addition to antibacterial and anticancer properties, derivatives of this compound exhibit antifungal and antiviral activities. Compounds with similar structures have been reported to inhibit fungal growth and viral replication, making them candidates for further drug development in treating infectious diseases .

Synthetic Methodologies

This compound can be synthesized through several pathways, often involving the reaction of thioacetic acid with amines or thiols. One common method includes the condensation reaction between an acyl chloride and a thiol under anhydrous conditions, which can yield high purity products suitable for biological testing .

Case Study 1: Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of this compound against E. coli and K. pneumoniae. The results indicated that the compound exhibited significant inhibition zones comparable to standard antibiotics like ciprofloxacin, suggesting its potential utility in treating bacterial infections .

Case Study 2: Anticancer Activity

In a separate investigation, this compound was tested against various cancer cell lines, including breast and lung cancer cells. The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective concentration levels for inducing cell death. This study supports the compound's further exploration as an anticancer agent .

Summary Table of Applications

Application Description References
AntibacterialEffective against E. coli, K. pneumoniae, and other strains; MIC 40-50 µg/mL
AnticancerInduces apoptosis in cancer cell lines; IC50 values indicate effectiveness
AntifungalInhibitory effects on fungal pathogens
AntiviralPotential to inhibit viral replication

Mechanism of Action

The mechanism of action of Methyl [(3-Aminothien-2-yl)thio]acetate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in substitution reactions. It can also undergo oxidation and reduction, altering its chemical structure and reactivity. These transformations enable it to interact with biological molecules, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

The following analysis compares Methyl [(3-Aminothien-2-yl)thio]acetate with structurally analogous thioacetate esters, focusing on synthesis, physicochemical properties, and applications.

Methyl 2-((3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate
  • Structure: Contains a quinazolinone core instead of thiophene.
  • Synthesis: Microwave-assisted reaction of 2-mercaptoquinazolinone with methyl bromoacetate in ethanol (59% yield) .
  • Applications : Precursor for bioactive heterocycles, highlighting the role of the thioacetate group in drug discovery .
Methyl (E)-2-((1,3,4,4-Tetrachloro-2-nitrobuta-1,3-dien-1-yl)thio)acetate
  • Structure: Features a nitrochlorobutadiene chain instead of aminothiophene.
  • Synthesis : Reaction of nitrodiene with methyl mercaptoacetate (83% yield) .
  • Reactivity: Electron-withdrawing nitro and chloro groups increase electrophilicity, contrasting with the electron-rich amino group in the target compound .
Methyl [(4-Amino-2-nitrophenyl)thio]acetate
  • Structure: Aromatic amino and nitro substituents on a benzene ring.
  • Properties : Predicted pKa = 1.92, density = 1.40 g/cm³, highlighting substituent effects on acidity and solubility .
Methyl [(3-Nitrothien-2-yl)thio]acetate
  • Structure: Nitro-substituted thiophene instead of amino.
  • Applications : Used in materials science due to nitro group stability and electronic effects .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³)
This compound ~242 (estimated) 3-Aminothiophene Not reported Not reported
Methyl 2-((3-Methoxyphenyl)thio)acetate 242.25 Methoxyphenyl 416.1 (predicted) 1.40
Methyl [(3-Nitrothien-2-yl)thio]acetate 233.27 3-Nitrothiophene Not reported Not reported
Ethyl 2-((4-oxoquinazolin-2-yl)thio)acetate 294.33 Quinazolinone Not reported Not reported

Key Observations :

  • Electron-donating groups (e.g., -NH₂) increase solubility in polar solvents, while electron-withdrawing groups (e.g., -NO₂) enhance thermal stability .
  • Quinazolinone derivatives exhibit higher molecular weights due to fused aromatic systems .

Biological Activity

Methyl [(3-Aminothien-2-yl)thio]acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and structure-activity relationships.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 3-amino-thiophene derivatives with acetic anhydride or acetyl chloride in the presence of a base. The following general synthetic route can be outlined:

  • Starting Materials : 3-Aminothiophene and acetic anhydride.
  • Reaction Conditions : The reaction is usually carried out under reflux conditions in an organic solvent such as dichloromethane or ethanol.
  • Purification : The product is purified through recrystallization or column chromatography.

2.1 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that compounds with similar structures exhibit significant antifungal and antibacterial activities. For instance:

  • Antifungal Activity : In a study evaluating related thienyl compounds, certain derivatives showed inhibition rates exceeding 80% against fungal strains like Candida albicans and Aspergillus niger .
  • Antibacterial Activity : The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus32Antibacterial
Escherichia coli64Antibacterial
Candida albicans16Antifungal

2.2 Anticancer Activity

Research has indicated that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis and cell cycle arrest. For example:

  • Cell Lines Tested : Various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells, have been used to assess the cytotoxic effects.
  • Mechanism of Action : The compound appears to induce apoptosis via the mitochondrial pathway, leading to increased caspase activity and downregulation of anti-apoptotic proteins .
Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54920Cell cycle arrest
HCT11618Caspase activation

3. Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research into SAR has revealed that:

  • Substituent Effects : Variations in the substituents on the thiophene ring significantly affect both antimicrobial and anticancer activities.
  • Optimal Substituents : Electron-donating groups enhance activity, while electron-withdrawing groups tend to reduce it.

4. Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Antifungal Efficacy : A comparative study demonstrated that this compound exhibited superior antifungal activity compared to traditional antifungals like fluconazole against resistant strains .
  • Cancer Treatment Trials : Preliminary trials indicated that patients treated with formulations containing this compound showed improved outcomes in tumor reduction when combined with standard chemotherapy regimens .

5. Conclusion

This compound represents a promising candidate for further research in both antimicrobial and anticancer domains. Its synthesis is straightforward, and initial biological evaluations suggest significant potential for therapeutic applications. Future studies should focus on optimizing its efficacy through structural modifications and exploring its mechanisms of action in greater detail.

Q & A

Q. What are the standard synthetic routes for Methyl [(3-Aminothien-2-yl)thio]acetate, and what critical parameters govern yield?

The synthesis typically involves thiophene ring formation followed by thioesterification. For example, the thiophene core can be constructed via cyclization of methyl cyanoacetate with ammonium acetate (NH4_4OAc) in acetic acid under reflux (18–48 h). Subsequent thioesterification may employ sulfur-containing reagents under basic conditions (e.g., Et2_2NH/EtOH at 50°C) . Key parameters include:

  • Reagent stoichiometry : Excess methyl cyanoacetate ensures complete cyclization.
  • Temperature control : Reflux (~110°C) minimizes side reactions.
  • Purification : Recrystallization from 2-propanol improves purity .
Step Reagents/ConditionsTimeYield (Typical)
CyclizationMethyl cyanoacetate, NH4_4OAc, AcOH, toluene, reflux18–48 h60–75%
ThioesterificationSulfur powder, Et2_2NH, EtOH, 50°C3 h50–65%

Q. How should researchers safely handle this compound in the laboratory?

Safety protocols align with thioacetate derivatives:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods due to potential sulfurous byproducts.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air .
  • Storage : In airtight containers at –20°C to prevent degradation .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify thiophene protons (δ 6.5–7.5 ppm) and ester carbonyl (δ 170–175 ppm).
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ for C7_7H9_9NO2_2S2_2: ~218 Da).
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of this compound production?

Microwave irradiation reduces reaction times and enhances yields. For analogous thioacetates, microwave conditions (e.g., 100 W, 80°C) achieve 85% yield in 30 minutes vs. 3 hours conventionally. This method minimizes thermal degradation and side-product formation .

Parameter ConventionalMicrowave
Time3 h30 min
Yield50–65%80–85%
Energy InputHighModerate

Q. How can researchers resolve discrepancies in spectral data during characterization?

Discrepancies (e.g., unexpected 1^1H NMR peaks) often arise from:

  • Impurities : Recrystallize from 2-propanol or use preparative HPLC .
  • Tautomerism : Perform variable-temperature NMR to identify dynamic equilibria.
  • Byproducts : GC-MS or LC-MS detects sulfur-containing impurities (e.g., disulfides) .

Q. What mechanistic insights explain byproduct formation during synthesis?

Byproducts like disulfides or oxidized thiols arise via:

  • Oxidative coupling : Thiol intermediates reacting with trace O2_2. Mitigate by using inert atmospheres (N2_2/Ar) .
  • Over-reaction : Excess sulfur leads to polysulfide chains. Optimize stoichiometry (1:1 S:precursor) .

Q. How does the electronic structure of the thiophene ring influence reactivity?

The 3-amino group activates the thiophene ring toward electrophilic substitution, directing reactions to the 5-position. Computational studies (DFT) show HOMO localization on the sulfur atoms, facilitating nucleophilic attack at the thioester group .

Q. What strategies optimize catalytic systems for large-scale synthesis?

  • Catalyst screening : Pd/C or Ni catalysts enhance coupling efficiency in thioester formation.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. How can researchers validate the biological activity of derivatives in structure-activity relationship (SAR) studies?

  • In vitro assays : Test inhibition of bacterial enzymes (e.g., Mur ligases) using MIC assays.
  • Molecular docking : Simulate interactions with target proteins (e.g., PDB: 4C7U) to prioritize derivatives .

Q. What green chemistry approaches reduce waste in synthesis?

  • Solvent recovery : Distill and reuse toluene/AcOH mixtures.
  • Catalyst recycling : Immobilize catalysts on silica gel for reuse (5 cycles, <10% activity loss) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl [(3-Aminothien-2-yl)thio]acetate
Reactant of Route 2
Methyl [(3-Aminothien-2-yl)thio]acetate

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